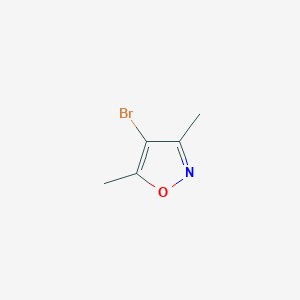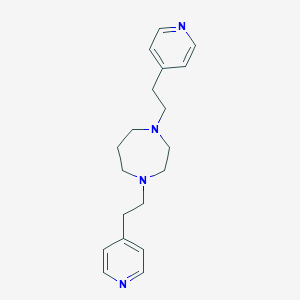
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has been the subject of scientific research due to its unique properties. This compound is commonly referred to as BPE-DZ and has been found to have potential applications in various fields, including medicine and materials science. In
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have shown that BPE-DZ can bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- can have a range of biochemical and physiological effects. In vitro studies have shown that BPE-DZ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its unique properties, which make it a useful building block for the synthesis of functional materials. In addition, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders, which makes it a promising compound for further study. However, one limitation of using BPE-DZ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of research is the development of BPE-DZ as an anti-cancer agent. Further studies are needed to determine the mechanism of action of BPE-DZ and to optimize its efficacy and safety. Another area of research is the development of BPE-DZ as a treatment for neurological disorders such as Alzheimer's disease. Finally, the use of BPE-DZ as a building block for the synthesis of functional materials such as MOFs is an area of research that has the potential to lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction between 4,4'-bipyridine and cyclohexanone in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Applications De Recherche Scientifique
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders such as Alzheimer's disease. In materials science, BPE-DZ has been found to have potential as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Propriétés
Numéro CAS |
14549-77-0 |
|---|---|
Nom du produit |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- |
Formule moléculaire |
C19H26N4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1,4-bis(2-pyridin-4-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-12-22(14-6-18-2-8-20-9-3-18)16-17-23(13-1)15-7-19-4-10-21-11-5-19/h2-5,8-11H,1,6-7,12-17H2 |
Clé InChI |
MDJKIZPTSDZVNQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
SMILES canonique |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Autres numéros CAS |
14549-77-0 |
Synonymes |
Hexahydro-1,4-bis[2-(4-pyridyl)ethyl]-1H-1,4-diazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



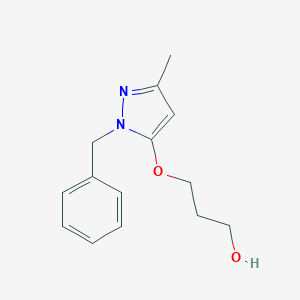
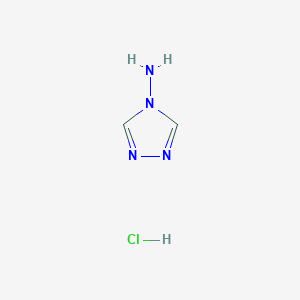
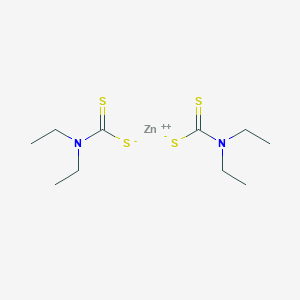
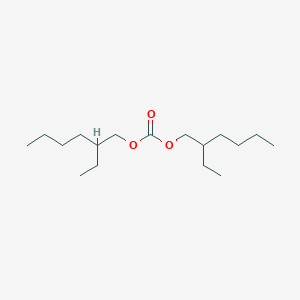
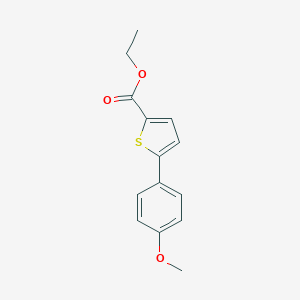
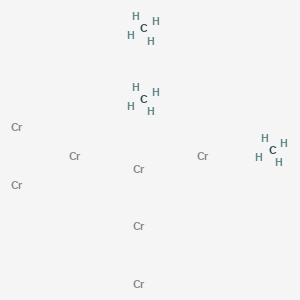
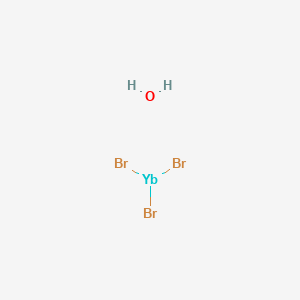
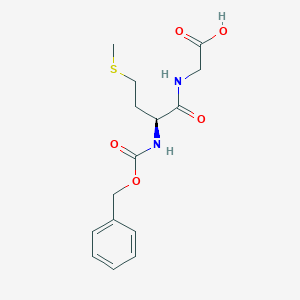

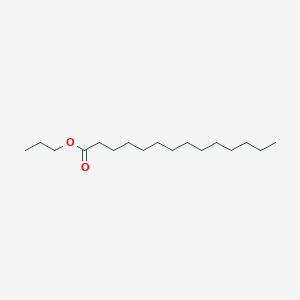
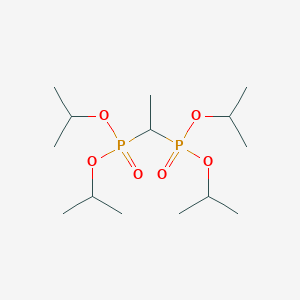
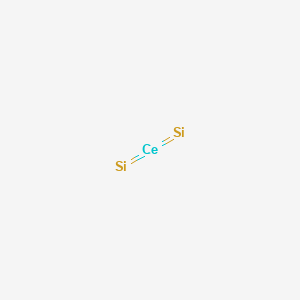
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
